O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of V-PYRRO/NO has been improved from a cumbersome and low-yield process to a more efficient two-step procedure with a significantly higher overall yield of 40% from PYRRO/NO. This improvement allows for the preparation of structural analogues of V-PYRRO/NO in good yields, expanding the scope of research and potential applications of these compounds (Hong et al., 2009).

Molecular Structure Analysis

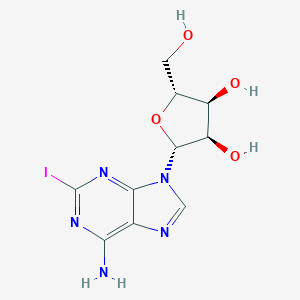

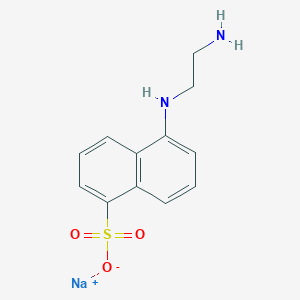

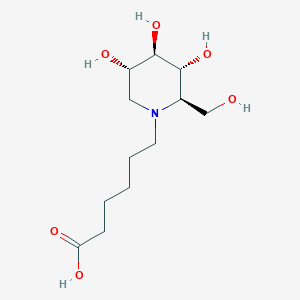

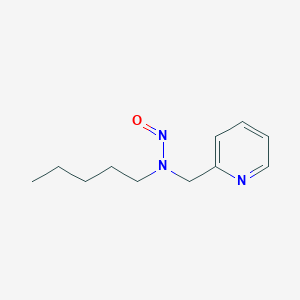

The molecular structure of V-PYRRO/NO is designed to selectively release NO in the liver. This selective release is achieved through the metabolic activity of liver enzymes on the V-PYRRO/NO molecule, specifically targeting the vinyl group for epoxidation followed by enzymatic and/or spontaneous epoxide hydration to release PYRRO/NO ion, which then decomposes to generate NO (Inami et al., 2006).

Chemical Reactions and Properties

V-PYRRO/NO undergoes metabolic transformation by cytochrome P450 enzymes, particularly CYP2E1, to release nitric oxide (NO) along with organic metabolites such as pyrrolidine and glycolaldehyde. This reaction highlights the liver-selective NO release mechanism, emphasizing the potential of V-PYRRO/NO in therapeutic applications targeting liver conditions (Inami et al., 2006).

Physical Properties Analysis

The pharmacokinetics of V-PYRRO/NO have been studied, showing rapid absorption and elimination in mouse models. It demonstrates a high first-pass effect and a liver-selective metabolism, indicating its potential for targeted liver therapy and the importance of understanding its pharmacokinetic profile for effective use (Stinson et al., 2002).

Chemical Properties Analysis

V-PYRRO/NO's ability to release NO selectively in the liver and its interaction with liver enzymes highlights its chemical properties related to NO donation and hepatoprotection. The release of NO plays a crucial role in its protective effects against hepatotoxicity, as demonstrated in studies where V-PYRRO/NO administration reduced hepatotoxicity induced by various agents (Liu et al., 2004).

Wissenschaftliche Forschungsanwendungen

1. Protection Against Cadmium-Induced Hepatotoxicity

- Methods of Application: Mice were given multiple injections of V-PYRRO/NO (10 mg/kg, s.c. at 2-h intervals) before and after a hepatotoxic dose of Cd (3.7 mg/kg Cd as CdCl2, i.p.) .

- Results: V-PYRRO/NO administration reduced Cd-induced hepatotoxicity as evidenced by reduced serum alanine aminotransferase activity, improved pathology, and reduced hepatic lipid peroxidation .

2. Protection Against Hepatotoxicity of Endotoxin and Acetaminophen

- Summary of Application: V-PYRRO/NO has been found to be effective in protecting against hepatotoxicity caused by endotoxin and acetaminophen .

3. Protection Against Cytochrome P450 2E1-Dependent Toxicity

- Summary of Application: V-PYRRO/NO has been found to protect HepG2 cells against toxicity caused by Cytochrome P450 2E1 .

- Methods of Application: E47 cells incubated with V-PYRRO/NO produced NO, whereas C34 cells did not .

- Results: V-PYRRO/NO inhibited CYP2E1 activity and production of reactive oxygen species .

4. Protection Against d-Galactosamine/Lipopolysaccharide (GlaN/LPS)-Induced Liver Injury

- Summary of Application: This compound, also known as V-PYRRO/NO, is metabolized by hepatic enzymes to release nitric oxide (NO) within the liver. It has been found to be effective in protecting against liver injury induced by d-Galactosamine/Lipopolysaccharide (GlaN/LPS) .

5. Protection Against d-Galactosamine/Lipopolysaccharide (GlaN/LPS)-Induced Liver Injury

Eigenschaften

IUPAC Name |

(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWXCQACZTVGIN-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CON=[N+](N1CCCC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CO/N=[N+](/N1CCCC1)\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate | |

CAS RN |

179344-98-0 | |

| Record name | 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179344-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)